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Compound of Interest

Compound Name:

2-[p-(1-Bromo-2-

methylpropyl)phenyl]propionic

Acid

CAS No.: 75625-98-8

Cat. No.: B021825 Get Quote

Abstract Brominated phenylpropionic acids represent a specialized class of halogenated

aromatic carboxylic acids that serve as critical scaffolds in modern medicinal chemistry and

industrial pharmaceutical synthesis. While rarely acting as standalone therapeutic agents in

their free acid form, they function as essential pharmacophores and late-stage intermediates.

This guide analyzes their physicochemical properties, their pivotal role in the synthesis of

blockbuster antihistamines (e.g., Fexofenadine), and their emerging utility in the design of

GPR40 agonists and thyromimetics.

Chemical Fundamentals & Physicochemical Identity
Brominated phenylpropionic acids are defined by a phenyl ring substituted with a bromine atom

and a propionic acid side chain. The position of the bromine (ortho, meta, para) and the

substitution on the propionic chain (e.g.,

-methylation) dictate their reactivity and biological profile.

Structural Classes
3-(4-Bromophenyl)propionic acid (Dihydrocinnamic acid derivative): The most common linear

isomer. Used primarily as a building block for peptide modification and cross-coupling

reactions.
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2-(4-Bromophenyl)propionic acid (Hydratropic acid derivative): A chiral scaffold structurally

related to the "profen" class of NSAIDs (e.g., Ibuprofen).

2-(4-Bromophenyl)-2-methylpropanoic acid: The quaternary carbon variant, industrially

significant as the key precursor to Fexofenadine.

The "Bromine Advantage"
In drug design, the introduction of bromine to the phenylpropionic scaffold serves three distinct

mechanistic purposes:

Metabolic Blocking: Bromine at the para position blocks CYP450-mediated hydroxylation,

extending half-life (

).

Sigma-Hole Interactions: The polarizable bromine atom can participate in halogen bonding

with carbonyl backbone oxygens in target proteins, a feature exploited in designing tight-

binding inhibitors.

Synthetic Handle: The C-Br bond is weaker than C-Cl, making it an ideal electrophile for

Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the

scaffold into complex drug candidates.

Industrial Significance: The Fexofenadine Pathway
The most authoritative application of brominated phenylpropionic acids lies in the industrial

synthesis of Fexofenadine (Allegra), a non-sedating H1-antihistamine. The synthesis relies on

the precise regioselective functionalization of the phenyl ring.

Case Study: 2-(4-Bromophenyl)-2-methylpropanoic Acid
This specific intermediate allows for the attachment of the piperidine pharmacophore while

maintaining the quaternary carbon center essential for Fexofenadine's activity.

Industrial Synthesis Protocol
The synthesis challenges involve avoiding the formation of ortho and meta isomers during

bromination.[1]
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Step-by-Step Methodology:

Starting Material: 2-Methyl-2-phenylpropanoic acid.[1]

Bromination: Reaction with elemental bromine (

) in the presence of a Lewis acid catalyst (e.g.,

) or under radical conditions depending on the specific patent variant.

Purification: Fractional crystallization is often required to remove the ortho-bromo isomer,

which is a common impurity.

Downstream Application: The purified para-bromo acid is converted to an ester or protected,

then coupled via Friedel-Crafts acylation or Grignard reaction to the piperidine fragment of

Fexofenadine.

Visualization of the Fexofenadine Precursor Pathway:

Figure 1: Industrial synthesis pathway for the Fexofenadine precursor.
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Figure 1: Industrial synthesis pathway for the Fexofenadine precursor.

Emerging Medicinal Chemistry Applications
Beyond industrial intermediates, brominated phenylpropionic acids are increasingly relevant in

the discovery of agonists for metabolic targets.

GPR40 Agonists (Type 2 Diabetes)
Free Fatty Acid Receptor 1 (GPR40) is a target for stimulating glucose-dependent insulin

secretion. Phenylpropionic acids mimic the carboxylate head group of endogenous fatty acids.
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Mechanism: The carboxylic acid forms an ionic interaction with Arg183 and Arg258 in the

GPR40 binding pocket.

Role of Bromine: A bromine substituent on the phenyl ring (often part of a biaryl system

constructed from the brominated precursor) improves lipophilicity (LogP) and fills

hydrophobic pockets (e.g., Leu186), enhancing potency compared to the unsubstituted

analog.

Thyromimetics and Endocrine Modulation
The structural similarity between brominated phenylpropionic acids and thyroid hormones

(T3/T4) is non-trivial. T3 contains an iodinated phenolic ring linked to an amino-propionic acid

tail.

Discovery Insight: Brominated analogs (e.g., 3,5-dibromo-4-hydroxyphenylpropionic acid)

often bind to the Thyroid Hormone Receptor (TR) or Transthyretin (TTR).

Toxicity/Utility: While this can lead to endocrine disruption (in the case of environmental

pollutants), it is also exploited to design thyromimetics—drugs that lower cholesterol (via TR

activation) without causing cardiac side effects (associated with TR

).

Experimental Protocols
Protocol A: Synthesis of 3-(4-Bromophenyl)propionic
Acid via Heck Reduction
This method is preferred in research settings for its modularity, allowing the synthesis of

various derivatives from available aryl bromides.

Reagents:

1-Bromo-4-iodobenzene (Starting material)

Methyl acrylate
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Palladium(II) acetate (

)

Triethylamine (

)

Formic acid (Reductant)

Workflow:

Heck Coupling: Combine 1-bromo-4-iodobenzene (1.0 eq) and methyl acrylate (1.2 eq) with

(5 mol%) and

in acetonitrile. Heat to 80°C. The iodine reacts preferentially, leaving the bromine intact.

Intermediate Isolation: Isolate methyl 3-(4-bromophenyl)acrylate.

Reduction: Hydrogenation of the alkene is risky as it may debrominate the ring. Instead, use

transfer hydrogenation with formic acid/triethylamine or selective reduction using

in the presence of

.

Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.

Protocol B: Data Analysis of SAR (GPR40 Agonists)
When evaluating derivatives, organize data to correlate lipophilicity with potency (

).
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Compound
ID

R-Group
(Phenyl)

Linker
Length

LogP
GPR40
EC50 (nM)

Notes

Ref-1 H
Propionic

(C3)
2.1 >10,000

Inactive

baseline

BPP-04 4-Br
Propionic

(C3)
2.9 850

Bromine

enhances

hydrophobic

fit

BPP-07
4-Ph-Br

(Biaryl)

Propionic

(C3)
4.2 12

Biaryl

extension

critical for

potency

BPP-09 4-Br Acetic (C2) 2.5 4,200

Linker length

is critical (C3

> C2)

Mechanistic Visualization: SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic used when

optimizing brominated phenylpropionic acids for GPR40 agonism.
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Figure 2: SAR Logic for optimizing brominated phenylpropionic acids.
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Figure 2: SAR Logic for optimizing brominated phenylpropionic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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